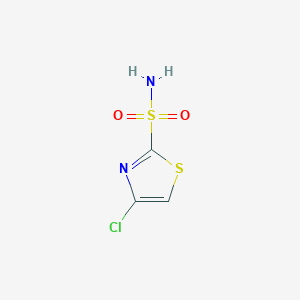

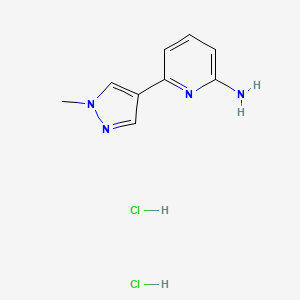

4-Chlorothiazole-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives, which are similar to 4-Chlorothiazole-2-sulfonamide, involves various synthetic routes including the Friedel–Craft reaction, cascade sulfa Michael addition reaction, enantioselective cascade cyclization reaction, and alkylation reactions .

Molecular Structure Analysis

The molecular structure of sulfonamides, including 4-Chlorothiazole-2-sulfonamide, has been studied using computational modeling approaches at the quantum mechanical level . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .

Chemical Reactions Analysis

Sulfonamide-based indole derivatives, similar to 4-Chlorothiazole-2-sulfonamide, have been synthesized using a variety of techniques . The sulfonamide analogs of indole, referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Physical And Chemical Properties Analysis

The polymorphism of a drug substance or excipient can have a deep impact on its physical and physicochemical properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .

科学的研究の応用

Sulfonamides in Drug Development

Sulfonamides have historically been significant in medicinal chemistry, serving as the backbone for various drugs. These compounds are known for their antibacterial properties and have been used to treat bacterial infections. Over time, their application has expanded into other areas, including the development of diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The primary sulfonamide moiety, characteristic of 4-Chlorothiazole-2-sulfonamide, is present in many clinically used drugs and has been a subject of continuous research for developing novel therapeutic agents. Recent patents and literature highlight the ongoing interest in sulfonamides for their potential to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools, especially targeting carbonic anhydrase isoforms CA IX/XII for tumor-associated applications (Carta, Scozzafava, & Supuran, 2012).

Antitumor and Antiglaucoma Applications

Sulfonamides, by inhibiting carbonic anhydrase, have found significant use in managing glaucoma, a leading cause of blindness worldwide. The inhibition of carbonic anhydrase reduces intraocular pressure, a key factor in glaucoma treatment. Research and patents from 2007 to 2013 highlight the development of sulfonamide-based drugs for antiglaucoma applications, with a focus on novel sulfonamide CA inhibitors that offer selective targeting for therapeutic efficacy (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental and Analytical Chemistry

Beyond therapeutic applications, sulfonamides, including potentially 4-Chlorothiazole-2-sulfonamide, have roles in environmental science and analytical chemistry. They are often used as model compounds in the development of new analytical methods for detecting pharmaceutical residues in the environment. The extensive use of sulfonamides has led to concerns about environmental contamination and the development of antibiotic resistance. Studies on the environmental impact of sulfonamides and methods for their detection and degradation highlight the relevance of these compounds in environmental health and safety research (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZLZCBKKIWNSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorothiazole-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate](/img/structure/B2384346.png)

![(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2384348.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2384354.png)

![N-(3-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2384355.png)

![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)